Methyl 2-phenylimidazo[1,2-a]pyridine-7-carboxylate
Description
Methyl 2-phenylimidazo[1,2-a]pyridine-7-carboxylate (CAS: 1030-33-7) is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a phenyl group at the 2-position and a methyl ester at the 7-position. Its molecular formula is C₁₅H₁₂N₂O₂ (MW: 252.27), with a melting point of 133–135°C and a purity ≥95% . This compound is of interest in medicinal chemistry and materials science due to its structural versatility, enabling modifications for drug discovery and functional materials .
Properties
IUPAC Name |
methyl 2-phenylimidazo[1,2-a]pyridine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-15(18)12-7-8-17-10-13(16-14(17)9-12)11-5-3-2-4-6-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEHLDZPSCCFBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NC(=CN2C=C1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80326336 | |
| Record name | methyl 2-phenylimidazo[1,2-a]pyridine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80326336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1030-33-7 | |
| Record name | 1030-33-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527110 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 2-phenylimidazo[1,2-a]pyridine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80326336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds through sequential halogenation and cyclization. Acetophenone reacts with [Bmim]Br3 to generate an α-bromoacetophenone intermediate, which subsequently undergoes cyclization with 2-aminopyridine in the presence of Na2CO3. The process occurs at room temperature (30°C) under solvent-free conditions, completing within 40 minutes.
Table 1: Key Reaction Parameters for One-Pot Synthesis
| Parameter | Value/Detail |
|---|---|
| Catalyst | [Bmim]Br3 (2 mmol) |
| Base | Na2CO3 (1.1 mmol) |
| Temperature | 30°C (room temperature) |
| Reaction Time | 40 minutes |
| Yield | 85–92% (depending on substituents) |
This method’s advantages include operational simplicity, reduced environmental impact, and high yields. However, scalability may be limited by the cost and reuse of the ionic liquid.
Multi-Step Synthesis via Formylation and Functionalization
A patent-pending route involves formylation, reduction, and cyanation steps to construct the imidazo[1,2-a]pyridine core. This method is tailored for producing derivatives like zolpidem but adapts to methyl ester formation.
Stepwise Procedure
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Vilsmeier-Haack Formylation : The imidazo[1,2-a]pyridine intermediate undergoes formylation using POCl3 and DMF to introduce an aldehyde group.
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Sodium Borohydride Reduction : The aldehyde is reduced to a primary alcohol.
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Tosylation and Cyanation : The alcohol reacts with p-toluenesulfonyl chloride to form a tosylate, which is displaced by cyanide to yield the nitrile derivative.
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Esterification : The nitrile is hydrolyzed to a carboxylic acid and esterified with methanol under acidic conditions.
Table 2: Critical Steps in Multi-Step Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Formylation | POCl3, DMF, 0–5°C | 70–75 |
| Reduction | NaBH4, ethanol, 25°C | 85–90 |
| Tosylation | TsCl, pyridine, 40°C | 80–85 |
| Cyanation | NaCN, DMSO, 60°C | 65–70 |
| Esterification | MeOH, H2SO4, reflux | 90–95 |
This method offers precise control over functional groups but requires rigorous purification and hazardous reagents.
Comparative Analysis of Synthetic Routes
Efficiency and Practicality
The one-pot method excels in atom economy and simplicity, whereas the multi-step approach allows structural diversification. The ionic liquid route achieves 85–92% yields in a single step, while the stepwise method’s cumulative yield is approximately 35–45%.
Optimization Strategies and Challenges
Chemical Reactions Analysis
Types of Reactions
Methyl 2-phenylimidazo[1,2-a]pyridine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl 2-phenylimidazo[1,2-a]pyridine-7-carboxylate exhibits a range of biological activities:
- Antimicrobial Properties : It has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules. Research indicates that derivatives of this compound show significant antitubercular activity against Mycobacterium tuberculosis (Mtb), with some exhibiting minimum inhibitory concentrations (MICs) as low as <0.04 μM against various clinical strains .
- Enzyme Inhibition : This compound may target enzymes involved in metabolic pathways or signaling processes. Its unique structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies .
Medicinal Chemistry Applications
The compound is being investigated for its potential therapeutic effects:
- Anti-inflammatory and Anticancer Activities : this compound is recognized for its potential in developing new anti-inflammatory and anticancer agents. Studies have shown that modifications to its structure can enhance its potency and selectivity against cancer cells.
Industrial Applications
In addition to its biological applications, this compound serves as a building block for synthesizing more complex heterocyclic compounds in medicinal chemistry. Its role as a catalyst in various chemical reactions also highlights its industrial relevance.
Case Studies
- Antitubercular Activity : A study demonstrated that the benzyl ester derivative of Methyl 2-phenylimidazo[1,2-a]pyridine-7-carboxamide exhibited an MIC of <0.195 μM against replicating and non-replicating Mtb strains. This suggests a promising avenue for developing new antitubercular agents based on this scaffold .
- Enzyme Interaction Studies : Research involving microarray analysis indicated that compounds derived from this compound showed distinct transcriptional signatures when interacting with Mtb H37Rv, suggesting different mechanisms of action compared to other known inhibitors like glutamine synthetase inhibitors.
Mechanism of Action
The mechanism of action of Methyl 2-phenylimidazo[1,2-a]pyridine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The compound may also interact with cellular pathways, influencing processes like cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The imidazo[1,2-a]pyridine scaffold allows for diverse substitutions, which significantly influence physicochemical properties and reactivity. Key analogs include:
Table 1: Structural and Physical Properties of Selected Imidazo[1,2-a]pyridine Derivatives
Key Observations:
Ester vs. Carboxylic Acid: The methyl ester (COOMe) enhances solubility in organic solvents compared to the carboxylic acid (COOH), which may favor aqueous reactivity or salt formation .
Thermal Stability :
- The target compound’s higher melting point (133–135°C) compared to Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate (79–81°C) suggests stronger intermolecular forces due to the phenyl group’s planar structure .
Biological Activity
Methyl 2-phenylimidazo[1,2-a]pyridine-7-carboxylate is a heterocyclic compound recognized for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, including antimicrobial properties, enzyme inhibition, and anticancer effects, supported by research findings and case studies.
Chemical Structure and Properties
This compound has the molecular formula C15H12N2O2. It belongs to the imidazo[1,2-a]pyridine family, which is characterized by a fused pyridine-imidazole ring structure. This unique arrangement contributes to its biological activity and interaction with various biological targets.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it has been noted for its potential as an enzyme inhibitor , particularly in pathways relevant to cancer and inflammation. The compound's interactions with biological macromolecules are also a focus of ongoing research.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria has been documented:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
| Bacillus subtilis | 4.69 - 22.9 µM |
| Candida albicans | 16.69 - 78.23 µM |
The compound demonstrated complete bactericidal activity against S. aureus and E. coli within eight hours of exposure, suggesting its potential as a broad-spectrum antimicrobial agent .
Anticancer Activity
This compound has shown promising results in anticancer studies. Research indicates that it may inhibit specific cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (colon cancer) | Moderate activity observed |
| HepG2 (liver cancer) | Significant cytotoxicity |
In vitro assays have revealed that certain derivatives of imidazo compounds can effectively inhibit tumor growth by targeting key enzymes involved in cancer progression .
Enzyme Inhibition Studies
The compound has been studied for its potential to inhibit various enzymes linked to disease processes:
- Aurora-A Kinase : Inhibition assays have indicated that this compound derivatives can act as moderate inhibitors of Aurora-A kinase, which plays a critical role in cell division and is often overexpressed in cancers.
- Kinase Inhibition : Other studies have investigated the dual inhibition of multiple kinases, which could lead to more effective treatments for cancer by targeting several pathways simultaneously .
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound in preclinical models:
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against resistant strains of bacteria, suggesting its potential utility in treating infections where conventional antibiotics fail .
- Antitumor Effects : In a comparative analysis with established chemotherapeutic agents, this compound showed comparable or superior cytotoxicity against certain cancer cell lines .
- Enzyme Targeting : Research focused on the compound's ability to selectively inhibit kinases associated with tumor growth provided insights into its mechanism as a potential anticancer agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2-phenylimidazo[1,2-a]pyridine-7-carboxylate, and how do directing groups enhance selectivity?
- Methodological Answer : The synthesis typically involves transition-metal-catalyzed C–H functionalization. For example, palladium (Pd) catalysts, combined with directing groups (e.g., carboxylate esters), enable selective functionalization of the imidazo[1,2-a]pyridine core. A two-step approach is common:
Core Formation : Cyclization of 2-aminopyridine derivatives with α-haloketones or aldehydes under basic conditions.
C–H Activation : Pd-catalyzed coupling at the 7-position using methyl carboxylate as a directing group, ensuring regioselectivity .
- Key Optimization : Use of ligands like bidentate auxiliaries (e.g., 8-aminoquinoline) improves reaction efficiency and minimizes byproducts .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves bond angles, torsion angles, and supramolecular interactions. For example, Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate (a structural analog) was characterized using Bruker SMART CCD detectors, revealing a planar imidazo-pyridine core with π-stacking interactions .
- NMR Spectroscopy : and NMR identify substituent effects. For 7-carboxylate derivatives, the ester carbonyl appears at ~168–170 ppm in NMR, while aromatic protons show splitting patterns indicative of para-substitution .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., CHNO, expected m/z 252.27) .
Q. What pharmacological activities are reported for imidazo[1,2-a]pyridine derivatives, and how can they be evaluated experimentally?
- Methodological Answer : Imidazo[1,2-a]pyridines exhibit antiviral, antibacterial, and anti-inflammatory properties. For example:
- In Vitro Assays :
- Antibacterial : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative strains.
- Antiviral : Inhibition of viral replication in cell cultures (e.g., influenza A).
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., nitro) at the 8-position to enhance activity, as seen in analogs like Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate .
Advanced Research Questions
Q. How can Pd-catalyzed C–H functionalization be optimized to introduce diverse substituents on the imidazo[1,2-a]pyridine core?
- Methodological Answer :
- Substrate Scope : Test aryl halides, boronic acids, or alkynes as coupling partners. For example, Rh-catalyzed methods allow alkynylation at the 3-position via chelation-assisted C–H activation .
- Solvent and Temperature : Use polar aprotic solvents (DMF, DMSO) at 80–120°C to stabilize intermediates.
- Directing Group Engineering : Replace methyl carboxylate with stronger coordinators (e.g., pyridyl) to improve turnover numbers .
Q. How do computational studies (e.g., DFT) elucidate the electronic properties and reactivity of this compound?
- Methodological Answer :
- HOMO-LUMO Analysis : DFT calculations (B3LYP/6-31G*) reveal electron-rich regions at the imidazole ring, guiding electrophilic substitution sites.
- Reaction Pathway Modeling : Simulate transition states for C–H activation to predict regioselectivity. For aminoimidazodipyridines, DFT studies showed that electron-donating groups lower activation barriers for nucleophilic attacks .
Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during derivative synthesis?
- Methodological Answer :
- Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at −40°C to 80°C.
- Crystallographic Validation : Compare experimental XRD bond lengths/angles with DFT-optimized structures to verify assignments. For example, crystal structures of Ethyl 8-(4-nitrophenyl) derivatives confirmed NOE correlations observed in NMR .
- Isotopic Labeling : Use -labeled precursors to assign nitrogen-associated shifts in crowded spectra .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
